molecular formula C19H20N2O2S2 B4716036 2-[2-(4-Methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

2-[2-(4-Methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B4716036
M. Wt: 372.5 g/mol
InChI Key: XJXCGTREGPZZMQ-UHFFFAOYSA-N
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Description

2-[2-(4-Methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a sulfonylethylsulfanyl group and a carbonitrile group.

Preparation Methods

The synthesis of 2-[2-(4-Methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylsulfonyl chloride with ethyl mercaptan to form 2-(4-methylphenyl)sulfonylethylsulfanyl intermediate. This intermediate is then reacted with 5,6,7,8-tetrahydroquinoline-3-carbonitrile under specific conditions to yield the final product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

2-[2-(4-Methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonylethylsulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[2-(4-Methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

2-[2-(4-Methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S2/c1-14-6-8-17(9-7-14)25(22,23)11-10-24-19-16(13-20)12-15-4-2-3-5-18(15)21-19/h6-9,12H,2-5,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJXCGTREGPZZMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCSC2=C(C=C3CCCCC3=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-[2-(4-Methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 3
Reactant of Route 3
2-[2-(4-Methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 4
Reactant of Route 4
2-[2-(4-Methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 5
2-[2-(4-Methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile
Reactant of Route 6
Reactant of Route 6
2-[2-(4-Methylphenyl)sulfonylethylsulfanyl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile

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